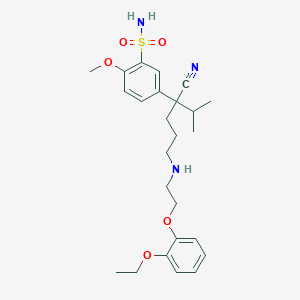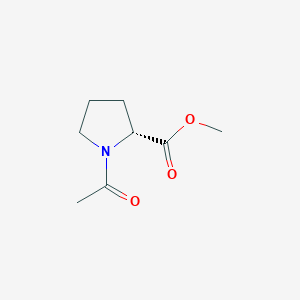
methyl (2R)-1-acetylpyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-1-acetylpyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the pyrrolidine family and has a molecular formula of C8H13NO3.
Wirkmechanismus
The mechanism of action of methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate is not well understood. However, it has been reported to exhibit various biological activities, including anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, it has been reported to exhibit neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has various advantages for lab experiments. It is a chiral molecule that can be used as a building block in the synthesis of various chiral compounds. Additionally, it exhibits various biological activities that can be studied in vitro and in vivo. However, its limitations include its relatively low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are various future directions for the study of methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate. One potential direction is the synthesis of novel bioactive compounds using methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate as a precursor. Another direction is the study of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate could also be a future direction.
Synthesemethoden
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate can be synthesized by the reaction of (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This method has been reported in various research studies and has been found to be efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Methyl (methyl (2R)-1-acetylpyrrolidine-2-carboxylate)-1-acetylpyrrolidine-2-carboxylate has various applications in scientific research. It has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, it has been used as a precursor in the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
114376-47-5 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
methyl (2R)-1-acetylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-7(9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
WCIXKWOJEMZXMK-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=O)N1CCC[C@@H]1C(=O)OC |
SMILES |
CC(=O)N1CCCC1C(=O)OC |
Kanonische SMILES |
CC(=O)N1CCCC1C(=O)OC |
Synonyme |
D-Proline, 1-acetyl-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




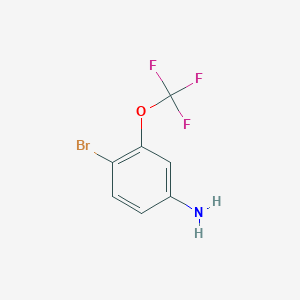
![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)

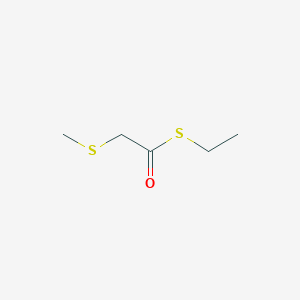


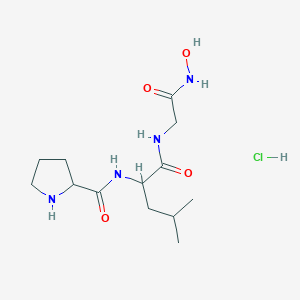


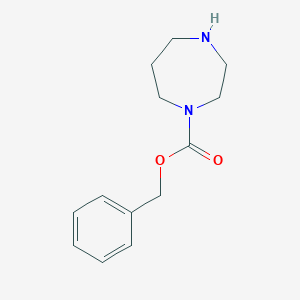
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)

